

Application Note: Coordination & Functionalization of 5-(Pyrazin-2-yl)nicotinaldehyde

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Compound of Interest

Compound Name: 5-(Pyrazin-2-yl)nicotinaldehyde

CAS No.: 1346687-27-1

Cat. No.: B11908386

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Executive Summary

5-(Pyrazin-2-yl)nicotinaldehyde (PNA) represents a class of "functionalized linker" ligands used in Metal-Organic Frameworks (MOFs), supramolecular cages, and metallodrug design.^[1]^[2]^[3]^[4] Unlike simple chelators (e.g., 2,2'-bipyridine), PNA features a divergent geometry between the pyridine and pyrazine rings, promoting bridging coordination modes.^[1]^[4] Crucially, the C-3 aldehyde group remains orthogonal to the coordination axis, serving as a "chemical handle" for post-synthetic modification (PSM) or Schiff base condensation.^[1]^[4]

Key Chemical Properties

Property	Characteristic	Impact on Coordination
Donor Sites	Pyridine-N (ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">), Pyrazine-N ()	Divergent angles favor bridging over chelation.[2][3][4]
Electronic State	ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">-deficient aromatics	High electron affinity; stabilizes low-valent metals (e.g., Ru(II), Cu(I)) via -backbonding.[2][3][4]
Functional Group	Aldehyde (-CHO)	Site for imine formation (Schiff bases) or covalent anchoring in MOF pores.[3][4]
Geometry	Non-planar (rotatable C-C bond)	Adaptable conformation; can flatten upon coordination or crystallize with twist angles.[3][4]

Ligand Synthesis Protocol

Note: As this ligand is not a standard catalog item, in-house synthesis via Suzuki-Miyaura coupling is the standard route.[1][2][3][4]

Reagents

- Precursor A: 5-Bromonicotinaldehyde (CAS: 113118-81-3)[1][2][3][4]
- Precursor B: 2-Pyrazinylboronic acid pinacol ester (CAS: 681281-00-9)[1][2][3][4]
- Catalyst:

or

[3][4]

- Base:ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">

(2.0 M aqueous)[3][4]

- Solvent: 1,4-Dioxane / Water (4:1 v/v)[1][2][3][4]

Step-by-Step Synthesis

- Degassing: Charge a Schlenk flask with 1,4-dioxane and water.[1][3] Sparge with for 30 mins to remove .
- Loading: Add 5-Bromonicotinaldehyde (1.0 eq), Pyrazinylboronic ester (1.1 eq), and (3.0 eq).
- Catalysis: Add Pd catalyst (5 mol%) under positive flow. Seal flask.
- Reflux: Heat to 90°C for 16 hours. The solution typically turns dark brown/black.[1]
- Workup: Cool to RT. Filter through Celite to remove Pd black. Extract with Ethyl Acetate ().[4]
- Purification: Wash combined organics with brine, dry over . Concentrate in vacuo.
- Chromatography: Purify via silica gel column (Gradient: 20% 60% EtOAc in Hexanes). The product is a pale yellow solid.

Coordination Strategies & Protocols

Strategy A: Direct Coordination (MOF/Network Formation)

In this mode, the aldehyde remains free.^[4] The ligand bridges metal centers using the distal Pyridine-N and Pyrazine-N (4-position).^{[1][2][3]}

Target Metals:

,

,

.^[4]

Protocol (Solvothermal Method):

- Dissolve

(0.1 mmol) in 2 mL DMF.

- Dissolve PNA (0.2 mmol) in 2 mL DMF/Ethanol (1:1).

- Mix in a scintillation vial. Add 10

L dilute

(modulator).^[4]

- Heat at 85°C for 48 hours.

- Result: Block-shaped crystals suitable for SC-XRD. The aldehyde groups will line the pores of the resulting network.

Strategy B: Schiff Base Derivatization (Chelate Design)

Reacting the aldehyde before coordination creates a tridentate (NNN) or tetradentate ligand, altering the binding mode from bridging to chelating.^[4]

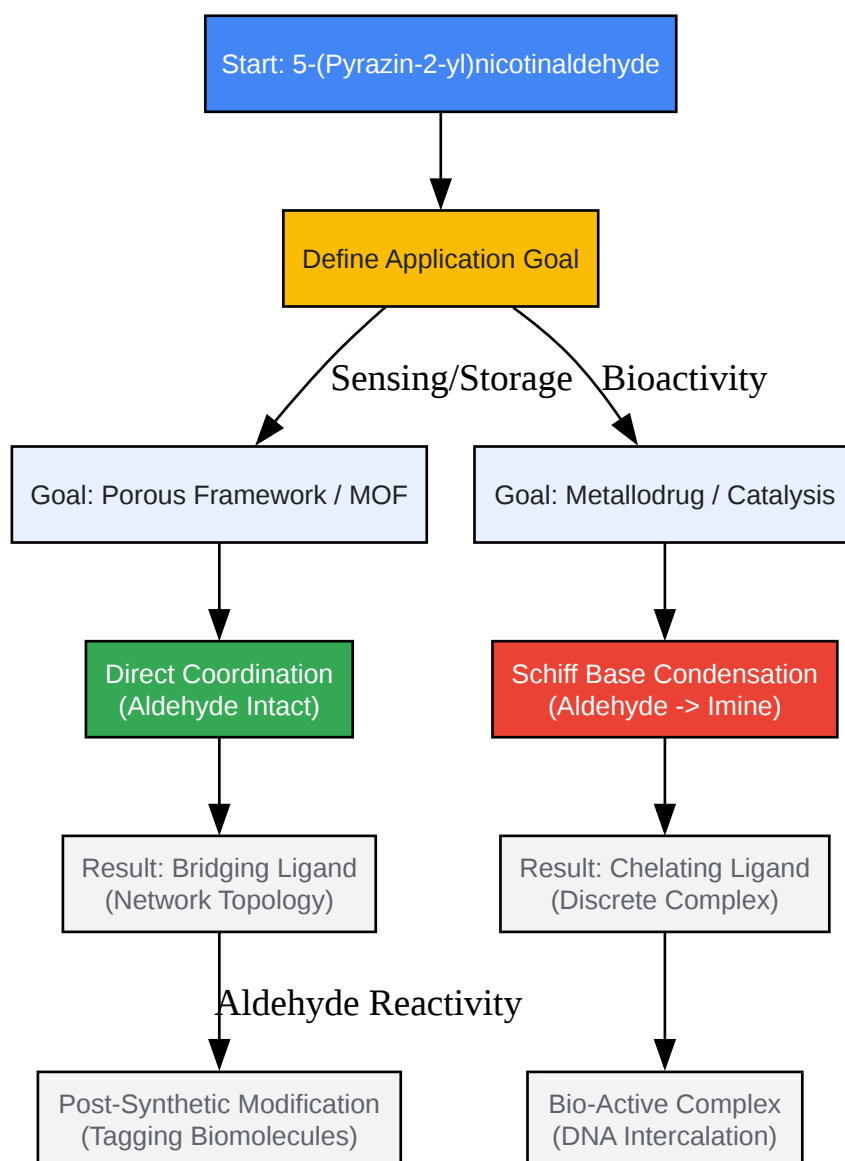
Reaction: Condensation with 2-aminophenol or hydrazides.^{[1][2][3][4]} Protocol:

- Reflux PNA (1 eq) with 2-aminophenol (1 eq) in Ethanol for 4 hours.
- Cool to precipitate the imine ligand.
- React the isolated ligand with
to form luminescent metallodrug precursors.[4]

Data & Visualization

Workflow Logic: Selecting the Coordination Mode

The following decision tree guides the experimental design based on the desired application.



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Figure 1: Decision matrix for utilizing **5-(Pyrazin-2-yl)nicotinaldehyde** in coordination chemistry.^{[1][2][3][4]}

Spectroscopic Characterization Data (Expected)

Use this table to validate ligand integrity and coordination.

Technique	Functional Group	Free Ligand Signal	Coordinated/Derivatized Signal	Interpretation
FT-IR	Aldehyde (C=O)	ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted"> (Strong)	Shift: No change if bridging. Disappeared: If Schiff base formed (replaced by C=N at). ^{[2][3][4]}	Confirms if aldehyde participated in reaction.
NMR	Aldehyde (-CHO)	(Singlet)	Shift: Upfield shift (ppm) if Pyridine-N coordinates. Disappear: Upon Schiff base formation. ^{[3][4]}	Diagnostic for ligand purity and binding. ^[5]
NMR	Pyrazine H		Shift: Downfield shift () due to metal deshielding. ^{[3][4]}	Indicates metal binding at Pyrazine-N.

Application: Post-Synthetic Modification (PSM) in MOFs

One of the most powerful uses of PNA is incorporating it into a MOF (e.g., with Zn or Cd) where the aldehyde groups point into the pore.[4]

Protocol for Amino-Tagging:

- Activation: Soak the PNA-MOF crystals in dry methanol to remove solvent molecules.
- Reaction: Immerse crystals in a 0.1 M solution of primary amine (e.g., Propylamine or a fluorescent amine tag) in Methanol.
- Incubation: Allow to stand at 50°C for 24 hours.
- Validation: Wash crystals thoroughly. Digest a sample in dilute DCI/DMSO-

and analyze via NMR. The disappearance of the aldehyde peak (10.1 ppm) and appearance of the imine signal confirms conversion.[4]

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